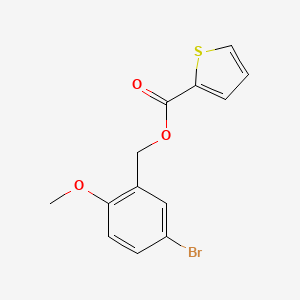

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11BrO3S . It has a molecular weight of 327.2 and is typically in solid form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is 1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate has a density of 1.5±0.1 g/cm3 and a boiling point of 418.9±35.0 °C at 760 mmHg . The compound is typically in solid form .Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

Bromophenol derivatives, including natural products, have been studied for their carbonic anhydrase inhibitory properties. These compounds exhibit promising inhibitory activities against human carbonic anhydrase isozymes, which are valuable targets for treating conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. Studies have synthesized and tested various derivatives, showing some compounds with effective inhibitory activity that could lead to novel drug candidates (Balaydın et al., 2012).

Photodynamic Therapy for Cancer

Novel zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers used in cancer treatment. This suggests their remarkable potential as Type II photosensitizers in PDT, a promising approach for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

The marine red alga Rhodomela confervoides has been found to be an excellent source of natural antioxidants. Isolation and characterization of bromophenols from this alga revealed compounds with potent antioxidant activities, stronger than or comparable to commercial antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. These findings highlight the potential of including antioxidant-rich algal components in food to prevent oxidative deterioration (Li et al., 2011).

Corrosion Inhibition

Thiophene derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. Experimental and quantum studies show that these compounds exhibit high inhibition efficiency, acting as mixed inhibitors. This research contributes to understanding the mechanism of corrosion inhibition and the potential application of thiophene derivatives in protecting metals against corrosion (Yadav et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOHOPFYJPIICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)

![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)

![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2754521.png)

![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2754527.png)